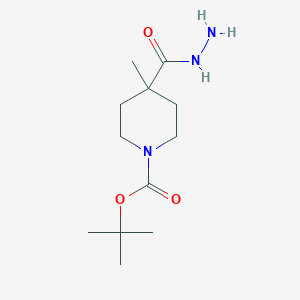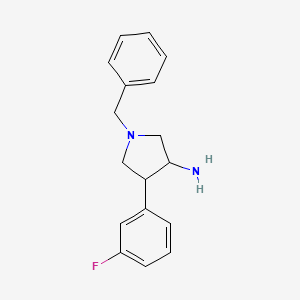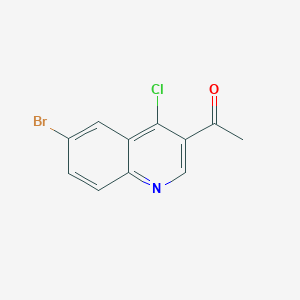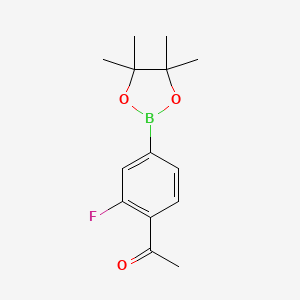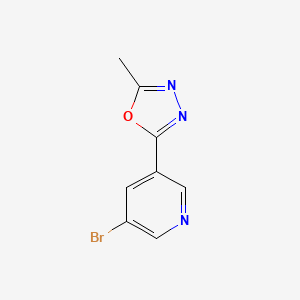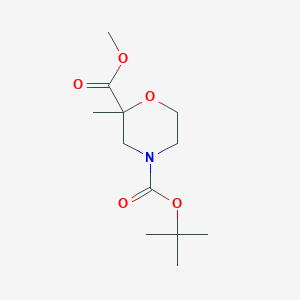
Methyl 4-boc-2-methylmorpholine-2-carboxylate
Overview
Description
Methyl 4-boc-2-methylmorpholine-2-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of morpholine, a heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-boc-2-methylmorpholine-2-carboxylate typically involves the reaction of 2-methylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the BOC group.
Substitution: Substituted morpholine derivatives with different functional groups replacing the BOC group.
Scientific Research Applications
Methyl 4-boc-2-methylmorpholine-2-carboxylate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals. The compound’s ability to protect amine groups makes it valuable in multi-step synthesis processes.
Mechanism of Action
The mechanism of action of Methyl 4-boc-2-methylmorpholine-2-carboxylate primarily involves its role as a protecting group for amines. The BOC group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. This protection is crucial in the synthesis of complex organic molecules, where selective reactivity is required.
Comparison with Similar Compounds
- Methyl 4-boc-2-methylmorpholine-2-carboxylate
- N-t-BOC-3-Methyl-5,5-difluoropiperidine-3-carboxylate
- N-t-BOC-4-Methylene-3-Piperidinol
Comparison: this compound is unique due to its specific structure and the presence of the BOC protecting group. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in selective synthesis processes. The presence of the BOC group also provides a convenient handle for further functionalization and modification.
Properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl 2-methylmorpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-12(4,8-13)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUBMNNPPWLOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


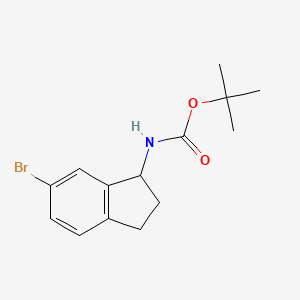

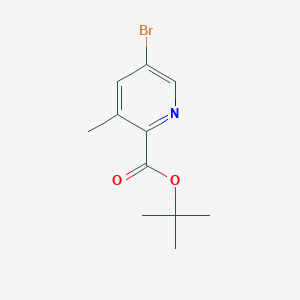
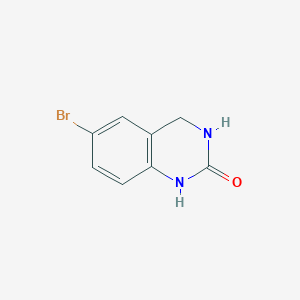
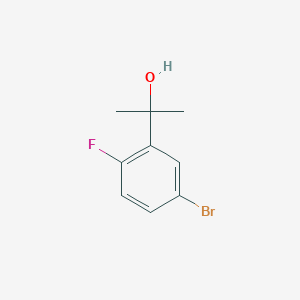

![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
